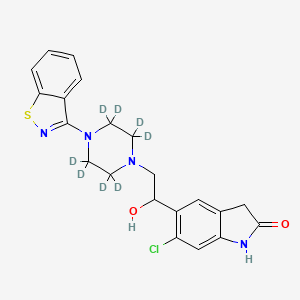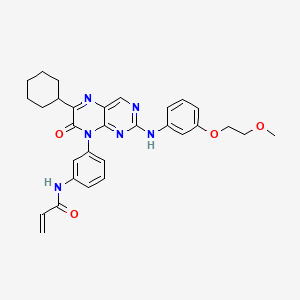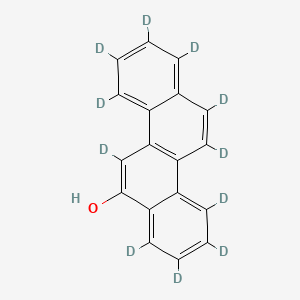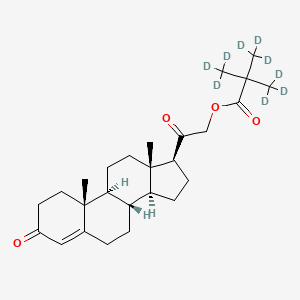
Pivalic-d3 Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pivalic-d3 Acid, also known as 2,2-Dimethylpropanoic-d3 Acid, is a deuterated form of pivalic acid. It is a carboxylic acid with the molecular formula (CD3)3CCO2H. This compound is often used in scientific research due to its unique properties, including its stability and resistance to hydrolysis.
准备方法
Synthetic Routes and Reaction Conditions
Pivalic-d3 Acid can be synthesized through the hydrocarboxylation of isobutene via the Koch reaction. The reaction involves isobutene, carbon monoxide, and water in the presence of an acid catalyst such as hydrogen fluoride . Another method involves the oxidation of pinacolone with chromic acid . Additionally, the Grignard reagent formed from tert-butyl chloride can be carbonated to yield pivalic acid, which can then be deuterated to produce this compound .
Industrial Production Methods
On an industrial scale, this compound is produced by the aldol condensation of isobutyraldehyde and formaldehyde under acidic conditions to generate pivalaldehyde, which is then oxidized to form pivalic acid . The deuteration process involves replacing the hydrogen atoms with deuterium, typically using deuterated reagents.
化学反应分析
Types of Reactions
Pivalic-d3 Acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form tert-butyl alcohol.
Substitution: The carboxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxyl group to an acyl chloride.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: tert-Butyl alcohol.
Substitution: Acyl chloride derivatives.
科学研究应用
Pivalic-d3 Acid is used in various scientific research applications:
Chemistry: It is employed as a co-catalyst in palladium-catalyzed C-H functionalization reactions.
Biology: It is used in the study of metabolic pathways and biosynthesis of branched fatty acids.
Medicine: This compound is used in the synthesis of pharmaceuticals, including semisynthetic penicillins.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of Pivalic-d3 Acid involves its role as a co-catalyst in various chemical reactions. It assists in the activation of C-H bonds, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds . The molecular targets include the active sites of catalysts such as palladium and rhodium complexes .
相似化合物的比较
Pivalic-d3 Acid is similar to other carboxylic acids such as valeric acid, 2-Methylbutanoic acid, and 3-Methylbutanoic acid . its unique properties, such as resistance to hydrolysis and stability, make it distinct. Unlike its non-deuterated counterpart, this compound is used in specialized applications where the presence of deuterium is beneficial, such as in NMR spectroscopy and kinetic isotope effect studies .
Similar Compounds
- Valeric Acid
- 2-Methylbutanoic Acid
- 3-Methylbutanoic Acid
属性
分子式 |
C5H10O2 |
|---|---|
分子量 |
105.15 g/mol |
IUPAC 名称 |
3,3,3-trideuterio-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3 |
InChI 键 |
IUGYQRQAERSCNH-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C)(C)C(=O)O |
规范 SMILES |
CC(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















